

The Role of Pelorol in SHIP1 Activation: A Technical Guide

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Compound of Interest

Compound Name: *Pelorol*

Cat. No.: *B1251787*

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This technical guide provides an in-depth overview of the marine natural product **Pelorol** and its role as an activator of the SH2-containing inositol 5'-phosphatase 1 (SHIP1). **Pelorol**, a meroterpenoid isolated from marine sponges, has been identified as a valuable tool for studying the intricate signaling pathways governed by SHIP1 and serves as a promising scaffold for the development of novel therapeutics targeting diseases characterized by aberrant phosphoinositide 3-kinase (PI3K) signaling.

Quantitative Data on SHIP1 Activation

Pelorol and its synthetic analogs have been evaluated for their ability to activate SHIP1. While a specific EC50 value for **Pelorol** is not readily available in the reviewed literature, its activity has been quantified at a specific concentration. More potent synthetic analogs have been developed and characterized with precise EC50 values.

Compound	Description	SHIP1 Activation Data	Reference
Pelorol	Natural product isolated from marine sponges.	Induces a 2-fold activation of SHIP1 at a concentration of 5 µg/mL.	
AQX-MN100	A synthetic, more water-soluble analog of Pelorol.	EC50 of 0.5896 µM in a fluorescence polarization assay.	[1]
AQX-C5	A synthetic analog of Pelorol.	Effectively inhibits PI(3,4,5)P3-mediated signaling in primary CLL cells.	[2]
AQX-435	A novel, water-soluble synthetic analog of Pelorol.	Sufficient to inhibit anti-IgM-induced PI3K-mediated signaling.	[3]

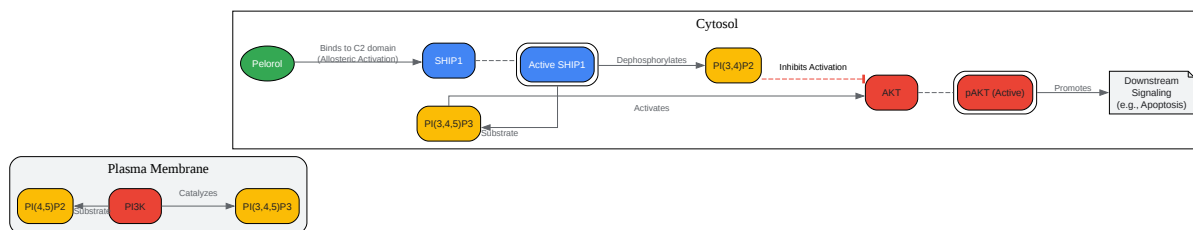
Mechanism of SHIP1 Activation by Pelorol

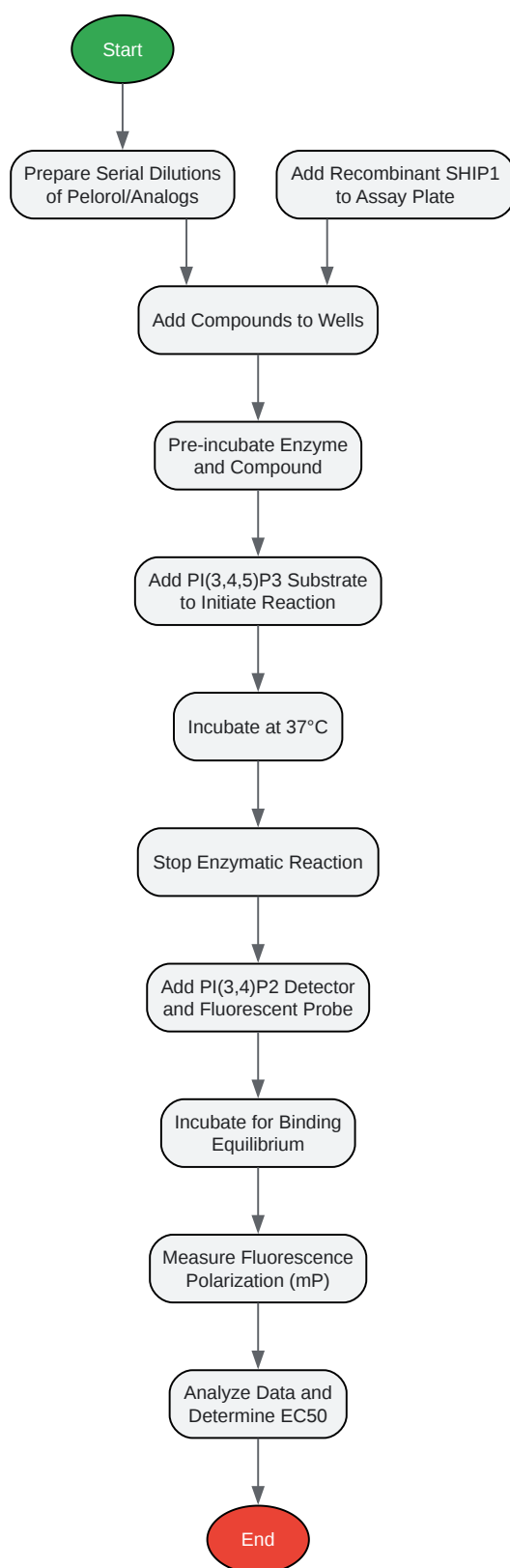
Pelorol and its analogs function as allosteric activators of SHIP1. This activation is critically dependent on the presence of the C2 domain of the SHIP1 enzyme. Studies with synthetic analogs, such as AQX-MN100, have demonstrated that these molecules bind to the C2 domain, which is located adjacent to the catalytic phosphatase domain. This binding event induces a conformational change in the enzyme, leading to an enhancement of its catalytic activity. The allosteric nature of this activation provides a mechanism for modulating SHIP1 activity with a degree of specificity.

Signaling Pathways Modulated by Pelorol-Induced SHIP1 Activation

The primary role of SHIP1 is to dephosphorylate the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a critical second messenger in the PI3K/AKT signaling pathway, which is a

central regulator of cell growth, proliferation, survival, and metabolism. By activating SHIP1, **Pelorol** effectively reduces the intracellular levels of PIP3, thereby downregulating the PI3K/AKT pathway. This leads to decreased phosphorylation and activation of downstream effectors such as AKT, which in turn can induce apoptosis in cancer cells and modulate immune responses.





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